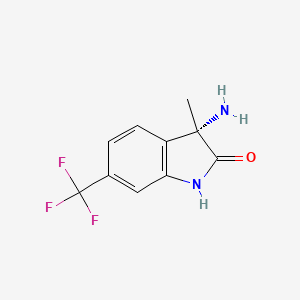
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one typically involves the coupling of a trifluoromethyl-containing intermediate with an indole precursor. One common method involves the use of palladium-catalyzed coupling reactions. For example, the coupling of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium can yield the desired compound . The reaction conditions often include the use of oxalyl chloride to convert trifluoromethyl-containing acids to their corresponding chlorides, which then react with the indole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its metabolic stability and lipophilicity.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The compound may also modulate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(trifluoromethyl)pyrrolidine
- (3S)-3-[(3-[4-(trifluoromethyl)benzoyl]amino)phenyl]methoxy]-L-aspartic acid
Uniqueness
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is unique due to its specific combination of an indole core with a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are not commonly found in other similar compounds. These properties make it a valuable molecule for various applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C10H9F3N2O |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-3-2-5(10(11,12)13)4-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
WUAZBJKMMLLGPV-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















